(R)-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one
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Overview
Description
®-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one is a heterocyclic compound that belongs to the pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, and methods such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, ®-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit interesting interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, ®-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in applications such as coatings, adhesives, and electronic devices.
Mechanism of Action
The mechanism of action of ®-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate the function of a receptor by binding to its ligand-binding domain. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: A parent compound with a similar core structure.
Pyrimidinamine: A derivative with an amino group, exhibiting different biological activities.
Triazolopyrimidine: A fused ring system with distinct chemical properties.
Uniqueness
®-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one is unique due to its specific substitution pattern and stereochemistry
Properties
Molecular Formula |
C9H12ClN3O |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
8-chloro-1,2-dimethyl-3,4-dihydro-2H-pyrimido[1,2-c]pyrimidin-6-one |
InChI |
InChI=1S/C9H12ClN3O/c1-6-3-4-13-8(12(6)2)5-7(10)11-9(13)14/h5-6H,3-4H2,1-2H3 |
InChI Key |
QHASQZFSQRMHNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(=CC(=NC2=O)Cl)N1C |
Origin of Product |
United States |
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